molecular formula C16H18ClN3O4S B2582027 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034499-96-0

4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2582027
CAS RN: 2034499-96-0
M. Wt: 383.85
InChI Key: LCYVZAVETMPXMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain a thiadiazole intermediate . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final sulfonamide derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis and Activity

Research into heterocyclic chemistry has led to the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties. These compounds, derived from similar starting materials, have shown antimicrobial activity, highlighting their potential in medical chemistry for developing new therapeutic agents (Y. Ammar et al., 2004).

Solid-state Chemistry

The study of the solid-state packing of sulfur-substituted 2-aminopyrimidines has provided insights into N–H—S hydrogen-bonding associations. These investigations are crucial for understanding the molecular interactions and stability of these compounds, which is valuable for designing materials and drugs with desired physical properties (D. Lynch et al., 2002).

Antiviral and Antimicrobial Research

The synthesis and evaluation of new heterocyclic compounds based on sulfanylpyrimidin-4(3H)-one and ethyl-2-(pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives under conventional and heterogeneous conditions have been explored. These compounds display a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, showcasing their significance in pharmaceutical research and development (F. Bassyouni & O. Fathalla, 2013).

Synthesis Methodologies

Advances in synthetic methodologies for creating novel compounds with potential biological activities are significant. Research into metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids presents a new pathway for synthesizing functionalized sp(2)-sp(3) linked bicyclic building blocks, including oxetanes, piperidines, and azetidines, from their parent ketones. This methodological advancement opens new avenues for the synthesis of complex molecules for pharmaceutical applications (Daniel M Allwood et al., 2014).

properties

IUPAC Name

4-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-23-14-5-4-12(17)9-15(14)25(21,22)20-8-2-3-13(10-20)24-16-6-7-18-11-19-16/h4-7,9,11,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYVZAVETMPXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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